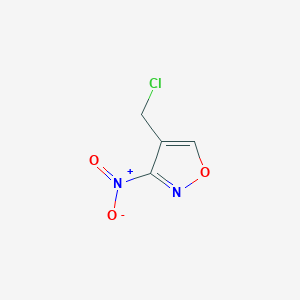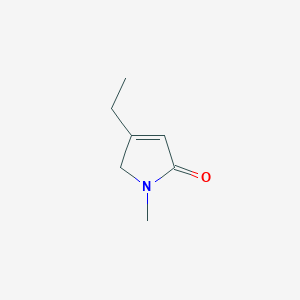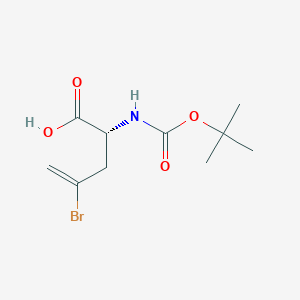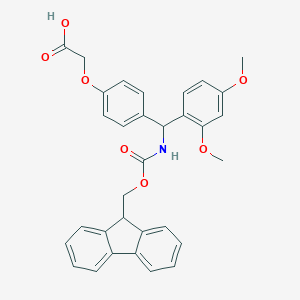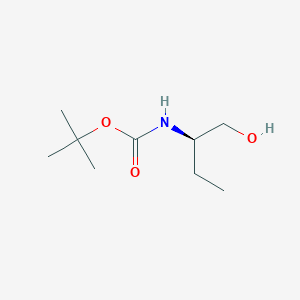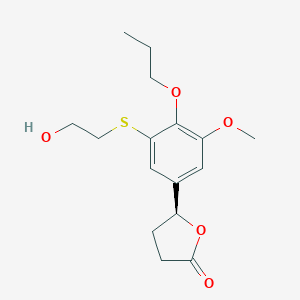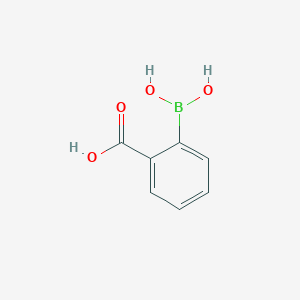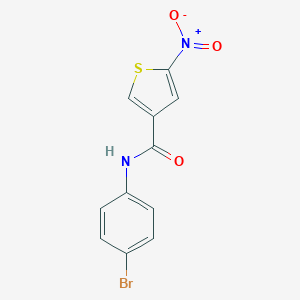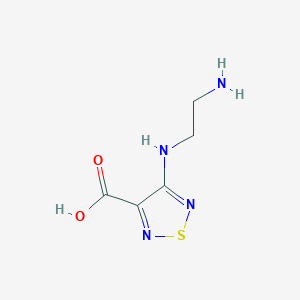
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid, also known as AETD, is a chemical compound that belongs to the thiadiazole family. It is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. AETD has gained significant attention in scientific research due to its diverse biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid exerts its biological and pharmacological effects through the inhibition of various enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to have diverse biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been reported to improve cognitive function and protect against neurodegenerative diseases in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in lab experiments is its diverse biological and pharmacological properties. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been shown to have antimicrobial, antitumor, and anti-inflammatory activities, making it a useful tool for studying various diseases and conditions. Another advantage of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is its potential toxicity, as it has been reported to cause liver damage in animal models. Therefore, caution should be taken when using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in lab experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for the study of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid. One direction is to further investigate the mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid and its potential targets. This will help to better understand the biological and pharmacological properties of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid and its potential use in the treatment of various diseases and conditions. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in animal models and humans. This will help to determine the optimal dosage and administration route of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid for therapeutic use. Furthermore, future studies can explore the potential use of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in combination with other drugs or therapies for enhanced therapeutic efficacy.
Synthesis Methods
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid can be achieved through various methods, including the reaction of 2-aminoethanethiol with thiocarboxylic acid, followed by cyclization with nitrous acid. Another method involves the reaction of 2-aminoethanethiol with carbon disulfide, followed by oxidation with nitric acid. However, the most common method for synthesizing 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is the reaction of 2-aminoethanethiol with thiocyanic acid, followed by cyclization with nitrous acid. This method yields 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid with high purity and yield.
Scientific Research Applications
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been reported to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been studied for its potential use as a diagnostic tool for detecting cancer cells.
properties
CAS RN |
153391-48-1 |
|---|---|
Product Name |
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid |
Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChI Key |
QDOAUVZJPROPMC-UHFFFAOYSA-N |
SMILES |
C(CNC1=NSN=C1C(=O)O)N |
Canonical SMILES |
C(CNC1=NSN=C1C(=O)O)N |
synonyms |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



